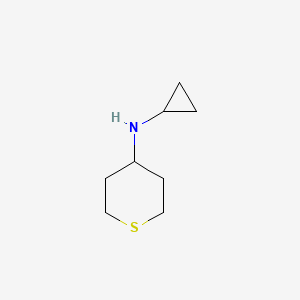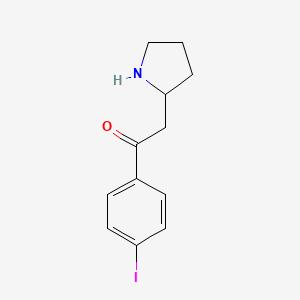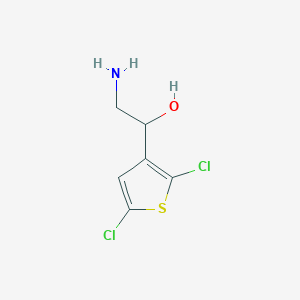
(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol is a chemical compound that belongs to the class of benzodioxins Benzodioxins are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol typically involves the bromination of 2,3-dihydro-1,4-benzodioxin followed by the introduction of a methanethiol group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The methanethiol group can be introduced using thiolating agents such as thiourea or sodium hydrosulfide under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, potassium thiocyanate, or Grignard reagents.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Hydrogenated benzodioxin derivatives.
Substitution: Various substituted benzodioxin derivatives depending on the nucleophile used
Scientific Research Applications
(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of (8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: May inhibit certain enzymes involved in bacterial and fungal growth.
Receptor Binding: Potential to bind to specific receptors in the body, influencing biological processes.
Oxidative Stress: May induce oxidative stress in microbial cells, leading to their death.
Comparison with Similar Compounds
Similar Compounds
- (2,3-Dihydro-1,4-benzodioxin-6-yl)methanethiol
- (8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanol
- (8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methylamine
Uniqueness
(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol is unique due to the presence of both a bromine atom and a methanethiol group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C9H9BrO2S |
|---|---|
Molecular Weight |
261.14 g/mol |
IUPAC Name |
(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methanethiol |
InChI |
InChI=1S/C9H9BrO2S/c10-7-3-6(5-13)4-8-9(7)12-2-1-11-8/h3-4,13H,1-2,5H2 |
InChI Key |
WNZHLAZOZPVEAU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Br)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{1-[(Benzyloxy)carbonyl]-3-fluoropiperidin-4-yl}acetic acid](/img/structure/B15274576.png)
amine](/img/structure/B15274584.png)
![Spiro[4.5]decane-6-thiol](/img/structure/B15274585.png)


![2-[2-(Methylamino)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-ol](/img/structure/B15274617.png)
![2-[(1-Methoxypropan-2-yl)amino]acetic acid](/img/structure/B15274622.png)
amine](/img/structure/B15274631.png)


![Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate](/img/structure/B15274648.png)

